molecular formula C13H20N2 B1306148 3-Piperidin-1-ylmethyl-benzylamine CAS No. 91271-80-6

3-Piperidin-1-ylmethyl-benzylamine

Cat. No.: B1306148
CAS No.: 91271-80-6
M. Wt: 204.31 g/mol
InChI Key: BMNFPARGJHNMAX-UHFFFAOYSA-N
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Description

3-Piperidin-1-ylmethyl-benzylamine is an organic compound with the molecular formula C13H20N2 It is a derivative of benzylamine, where the benzyl group is substituted with a piperidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-1-ylmethyl-benzylamine typically involves the reaction of benzylamine with piperidine under specific conditions. One common method is the reductive amination of benzylamine with piperidine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-1-ylmethyl-benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3-Piperidin-1-ylmethyl-benzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Piperidin-1-ylmethyl-benzylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Piperidin-1-ylmethyl-benzylamine is unique due to the presence of both the benzylamine and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFPARGJHNMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383315
Record name 3-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-80-6
Record name 3-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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